3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide
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Overview
Description
3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide is an organic compound that features a benzamide core linked to a quinoline moiety and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of quinoline with a halogenated benzamide.
Attachment of the 2-Methylpropoxy Group: The final step involves the alkylation of the benzamide with 2-methylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide: Unique due to the presence of both quinoline and benzamide moieties.
2-(2-methylpropoxy)-N-quinolin-8-ylbenzamide: Similar structure but different position of the 2-methylpropoxy group.
3-(2-ethylpropoxy)-N-quinolin-8-ylbenzamide: Similar structure but different alkyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline moiety enhances its potential as a fluorescent probe and its ability to interact with biological targets.
Properties
IUPAC Name |
3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)13-24-17-9-3-7-16(12-17)20(23)22-18-10-4-6-15-8-5-11-21-19(15)18/h3-12,14H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESPDHXLJOTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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